molecular formula C25H34N2O3 B11706368 N'-(4-butoxybenzoyl)-4-heptylbenzohydrazide

N'-(4-butoxybenzoyl)-4-heptylbenzohydrazide

Cat. No.: B11706368
M. Wt: 410.5 g/mol
InChI Key: XZYCLCJPBQQFNM-UHFFFAOYSA-N
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Description

N’-(4-butoxybenzoyl)-4-heptylbenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a butoxybenzoyl group and a heptylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butoxybenzoyl)-4-heptylbenzohydrazide typically involves the reaction of 4-butoxybenzoyl chloride with 4-heptylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of N’-(4-butoxybenzoyl)-4-heptylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butoxybenzoyl)-4-heptylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(4-butoxybenzoyl)-4-heptylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-butoxybenzoyl)-4-heptylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 4-tert-Butylbenzoyl chloride

Uniqueness

N’-(4-butoxybenzoyl)-4-heptylbenzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N'-(4-butoxybenzoyl)-4-heptylbenzohydrazide

InChI

InChI=1S/C25H34N2O3/c1-3-5-7-8-9-10-20-11-13-21(14-12-20)24(28)26-27-25(29)22-15-17-23(18-16-22)30-19-6-4-2/h11-18H,3-10,19H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

XZYCLCJPBQQFNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

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